molecular formula C16H24O4 B2822803 2,2-Diethyl dispiro[3.1.3^{6}.1^{4}]decane-2,2-dicarboxylate CAS No. 93157-29-0

2,2-Diethyl dispiro[3.1.3^{6}.1^{4}]decane-2,2-dicarboxylate

Cat. No.: B2822803
CAS No.: 93157-29-0
M. Wt: 280.364
InChI Key: KRHHQVPSBBPTRW-UHFFFAOYSA-N
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Description

2,2-Diethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate is a complex organic compound with the molecular formula C16H24O4 It is characterized by its unique spirocyclic structure, which consists of two spiro-connected cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with a suitable spirocyclic ketone under basic conditions, followed by esterification. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester groups, using reagents like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of diacids or diketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2,2-Diethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2-Diethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate
  • 2,2-Diethyl spiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate

Uniqueness

2,2-Diethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate is unique due to its specific diethyl substitution, which can influence its chemical reactivity and physical properties. The presence of two spiro-connected cyclohexane rings also imparts a distinct three-dimensional structure, making it a valuable scaffold in various applications.

Properties

IUPAC Name

diethyl dispiro[3.1.36.14]decane-8,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-3-19-12(17)16(13(18)20-4-2)10-15(11-16)8-14(9-15)6-5-7-14/h3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHHQVPSBBPTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC3(C2)CCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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